2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
This compound is a purine-dione derivative featuring a 3-chlorophenylpiperazinylmethyl group linked via an acetamide bridge. Its structure combines a xanthine core (1,3-dimethylpurine-2,6-dione) with a substituted piperazine moiety, a design strategy common in phosphodiesterase (PDE) inhibitors and neurotransmitter receptor modulators . The synthesis typically involves coupling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid with 4-(3-chlorophenyl)piperazine using carbonyldiimidazole (CDI) as an activating agent, followed by purification via silica chromatography . The 3-chlorophenyl group is hypothesized to enhance binding affinity to PDE isoforms or serotonin/dopamine receptors, leveraging piperazine’s role in CNS-targeted therapeutics .
Properties
IUPAC Name |
2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-6-8-27(9-7-26)14-5-3-4-13(21)10-14/h3-5,10H,6-9,11-12H2,1-2H3,(H2,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZCXBJAVKXASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-276293 involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclohexane ring and the introduction of the aminoethyl and pyridyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of WAY-276293 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-276293 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-276293 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide exhibit significant anticancer properties. The mechanism involves:
- Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced proliferation in cancer cells.
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting specific kinases involved in cell signaling pathways that regulate growth and differentiation.
Case Studies
In vitro studies have demonstrated that related purine derivatives significantly inhibit cancer cell lines through DHFR inhibition. In vivo studies using animal models revealed reduced tumor growth rates when treated with these compounds compared to controls.
Neuropharmacological Effects
The piperazine component suggests potential interactions with neurotransmitter receptors. This interaction may influence neurological pathways and provide therapeutic effects in psychiatric disorders such as anxiety and depression.
Biochemical Pathways
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Serotonin Receptors : Modulation of these receptors can lead to therapeutic effects for mood disorders.
- Histamine H1 Receptors : Related compounds show high affinity for these receptors, indicating potential applications in allergy treatments.
Mechanism of Action
WAY-276293 exerts its effects by inhibiting Rho-associated protein kinase. This inhibition leads to the modulation of various cellular pathways, including those involved in smooth muscle contraction, cell migration, and proliferation. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Analogues
Biological Activity
The compound 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide , also known as CHEMBL4240676 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological targets, and therapeutic implications based on diverse research findings.
Research indicates that this compound interacts with several biological targets. It is primarily known for its activity as an antagonist at various receptors, including:
- Histamine Receptors : Studies have shown that compounds with similar structures exhibit high-affinity antagonism at the histamine H3 receptor, which plays a role in neurotransmission and cognitive functions .
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival . This inhibition can potentially affect cancer cell growth and metastasis.
2. Therapeutic Potential
The therapeutic applications of this compound are promising based on its biological activity:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects against various cancer types, including melanoma and urothelial carcinoma. The mechanism often involves the inhibition of key signaling pathways in cancer cells .
- Neurological Disorders : Due to its interaction with histamine receptors, there is potential for use in treating disorders such as schizophrenia or depression where histamine dysregulation is implicated .
Case Studies
Several studies have investigated the efficacy of related compounds:
- A study highlighted the effectiveness of piperazine derivatives in inhibiting dihydrofolate reductase (DHFR), leading to antitumor effects in animal models . This suggests that our compound may share similar pathways.
- Another research paper reviewed the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, noting their potential as selective inhibitors for tyrosine kinases involved in cancer progression .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
